Ethyl 3-phenoxybenzoate
Overview
Description
Ethyl 3-phenoxybenzoate, also known as ethyl benzyl phenoxyacetate, is an organic compound . It is a colorless or white to yellow liquid or powder or crystals .
Synthesis Analysis
Ethyl 3-phenoxybenzoate can be synthesized from Ethanol and 3-Phenoxybenzoic acid . The synthesis is carried out at room temperature (20 – 25°C) with vigorous stirring for 1 hour .Molecular Structure Analysis
The molecular weight of Ethyl 3-phenoxybenzoate is 242.27 . The IUPAC name is ethyl 3-phenoxybenzoate . The InChI code is 1S/C15H14O3/c1-2-17-15 (16)12-7-6-10-14 (11-12)18-13-8-4-3-5-9-13/h3-11H,2H2,1H3 .Chemical Reactions Analysis
The aromatic nitriles reacted with alcohols and HCl under Pinner conditions to form imidate hydrochlorides . The reaction was carried out with an equimolar ratio of reagents and stirring at 0 – 5°C for 1 – 2 hours .Physical And Chemical Properties Analysis
Ethyl 3-phenoxybenzoate is stored at room temperature . It is shipped at room temperature .Scientific Research Applications
Synthesis of New Compounds
Ethyl 3-phenoxybenzoate has been utilized in the synthesis of new compounds, including metallomesogens and antigen inhibitors. For instance, Ethyl 3-(4-hydroxyphenyl)-3-ketopropionate, a derivative, was synthesized and used to produce copper(II) metallomesogenic complexes, showing the compound's utility in creating materials with liquid crystalline properties (Kovganko & Kovganko, 2013). Similarly, ethyl 3-(hydroxyphenoxy)benzyl butylphosphonates, aiming to inhibit antigen 85C, were synthesized from 3-bromobenzoic acid, indicating the potential medicinal applications of derivatives of Ethyl 3-phenoxybenzoate (Frlan, Gobec & Kikelj, 2007).
Applications in Material Science
Ethyl 3-phenoxybenzoate derivatives have also been explored for material science applications. For example, silica-based organic-inorganic hybrid materials composed of ethyl-p-hydroxybenzoate derivatives were prepared via a sol-gel process. These materials demonstrated the ability to strongly absorb ultraviolet and effectively transfer energy to Tb{sup 3+} ions through their triplet excited state, indicating potential applications in photonics and electronics (Yan & Ma, 2006).
Role in Environmental Studies
Ethyl 3-phenoxybenzoate has been a subject of environmental studies, particularly concerning its derivatives known as parabens. These studies have explored their occurrence, fate, and behavior in aquatic environments and human exposure through breast milk. For instance, parabens, which are esters of para-hydroxybenzoic acid, have been identified as emerging contaminants due to their ubiquitous presence in surface water and sediments. Studies have also reported the detection of ethyl paraben and its by-products, indicating the need for further research on their environmental impact and toxicity (Haman, Dauchy, Rosin & Munoz, 2015).
Anticancer Activity
Derivatives of Ethyl 3-phenoxybenzoate have been synthesized and evaluated for their anticancer activity. Novel hydrazide-hydrazones derived from ethyl paraben showed cytotoxic activity on liver cancer cell lines, indicating the potential of these compounds in cancer treatment. The study suggests that modifying ethyl paraben can lead to the synthesis of new molecules with significant biological activities (Han, Atalay, Imamoğlu & Küçükgüzel, 2020).
Safety And Hazards
Future Directions
properties
IUPAC Name |
ethyl 3-phenoxybenzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-2-17-15(16)12-7-6-10-14(11-12)18-13-8-4-3-5-9-13/h3-11H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBKYKBFMRILRCT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)OC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001346970 | |
Record name | Ethyl 3-phenoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001346970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-phenoxybenzoate | |
CAS RN |
60677-14-7 | |
Record name | Ethyl 3-phenoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001346970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.